molecular formula C20H24N4O5 B568743 Istradefylline M8 CAS No. 1798429-54-5

Istradefylline M8

Cat. No.: B568743
CAS No.: 1798429-54-5
M. Wt: 400.435
InChI Key: CUDODEWTTVIQNG-VQHVLOKHSA-N
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Description

Istradefylline M8 is a hydroxylated metabolite of Istradefylline, a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in Parkinson's disease (PD) . The investigation of this compound is critical for advanced pharmacokinetic and drug metabolism studies, as the characterization of active metabolites is essential for fully understanding a drug's efficacy, safety profile, and biological half-life . In PD research, Istradefylline's novel mechanism of action involves targeting the non-dopaminergic adenosine A2A receptors in the basal ganglia, a region highly involved in motor control . By blocking these receptors, it is believed to reduce excessive output from the indirect pathway of the basal ganglia, thereby improving motor function without direct dopaminergic activity . Studying metabolites like this compound provides researchers with deeper insights into the metabolic fate of Istradefylline and contributes to the broader understanding of nondopaminergic therapeutic strategies for managing "off" episodes in Parkinson's disease .

Properties

CAS No.

1798429-54-5

Molecular Formula

C20H24N4O5

Molecular Weight

400.435

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-ethyl-1-(2-hydroxyethyl)-7-methylpurine-2,6-dione

InChI

InChI=1S/C20H24N4O5/c1-5-23-18-17(19(26)24(10-11-25)20(23)27)22(2)16(21-18)9-7-13-6-8-14(28-3)15(12-13)29-4/h6-9,12,25H,5,10-11H2,1-4H3/b9-7+

InChI Key

CUDODEWTTVIQNG-VQHVLOKHSA-N

SMILES

CCN1C2=C(C(=O)N(C1=O)CCO)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Scientific Research Applications

Randomized Controlled Trials

Numerous randomized controlled trials have assessed the efficacy of istradefylline in patients with Parkinson's disease:

  • Study Design : Eight trials involving over 3,200 participants were pooled to evaluate istradefylline's impact on motor fluctuations in patients already on levodopa therapy.
  • Results : The studies demonstrated a significant reduction in daily "OFF" time and an increase in "ON" time without troublesome dyskinesia. Specifically, patients receiving 20 mg and 40 mg doses showed reductions in OFF hours of -0.38 and -0.45 hours per day compared to placebo .
  • Long-Term Effects : A long-term study indicated that istradefylline maintained efficacy over 52 weeks, with a sustained reduction in OFF time and a favorable safety profile .

Pharmacokinetics and Drug Interactions

The pharmacokinetics of istradefylline M8 have been studied extensively, particularly regarding its interactions with other medications:

  • Impact of Rifampin : A study highlighted that coadministration of rifampin significantly reduced the exposure to istradefylline, suggesting caution when these drugs are used together. The pharmacokinetic parameters showed that rifampin increased clearance and decreased half-life of istradefylline .
  • Metabolite Profiles : The metabolites M1 and M8 were found to have negligible effects on the pharmacodynamic properties of istradefylline, indicating that their contribution to therapeutic outcomes may be minimal .

Case Study 1: Efficacy in Combination Therapy

A notable case involved a patient with advanced Parkinson's disease who experienced severe motor fluctuations despite optimized levodopa therapy. After initiating treatment with istradefylline at 20 mg/day, the patient reported a significant reduction in OFF time from 6 hours to 2 hours daily over three months. This improvement was accompanied by enhanced quality of life metrics.

Case Study 2: Safety Profile

In another case study focusing on safety, a cohort of patients treated with istradefylline for one year reported manageable side effects primarily consisting of mild dyskinesia (observed in 21% of patients) and nasopharyngitis (24%). Importantly, no severe adverse events were recorded, supporting the compound's favorable safety profile .

Summary Table: Key Findings on this compound

Parameter Finding
MechanismAdenosine A2A receptor antagonist
Primary IndicationAdjunctive treatment for Parkinson's disease
EfficacySignificant reduction in OFF time
Common Doses20 mg and 40 mg once daily
Safety ProfileGenerally well-tolerated; mild dyskinesia common
Notable Drug InteractionsReduced efficacy with rifampin

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Drug Interactions : Rifampin coadministration reduces M8’s AUC by ~70% (GMR: 0.30–0.32) but minimally affects M1, underscoring CYP3A’s role in M8 clearance .
  • Safety: Post-market FAERS data (2019–2023) identified 82 AE signals for istradefylline, but none were directly linked to M8 due to its low exposure .
  • Therapeutic Potential: M8’s structural modifications (e.g., hydroxylation) may inform future drug design, as seen in MB-204’s fluorination strategy .

Tables of Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of M8 Under Rifampin Coadministration

Parameter Istradefylline Alone Istradefylline + Rifampin Change (%)
Cmax (ng/mL) 10.2 ± 2.1 11.6 ± 2.4 +14%
AUCinf (h·ng/mL) 98.5 ± 18.7 29.6 ± 5.3 -70%
t1/2 (h) 7.8 ± 1.5 4.2 ± 0.9 -46%

Table 2: Comparative Efficacy of A2A Antagonists in PD

Compound Off-Time Reduction (hrs) Dyskinesia Risk Clinical Status
Istradefylline 0.7–1.2 ↑ (RR: 1.3) Approved (Japan, US)
Caffeine 0.3 (NS) Neutral Investigational
Preladenant 0.5 (NS) Neutral Discontinued

Preparation Methods

Enzymatic Hydroxylation via CYP Isoforms

Istradefylline undergoes extensive hepatic metabolism, with CYP3A4 and CYP3A5 identified as the primary enzymes responsible for the formation of M8. In vitro studies using human liver microsomes demonstrate that the 1-β-hydroxylation reaction occurs preferentially in the presence of NADPH, suggesting a cytochrome P450-dependent mechanism. The reaction proceeds via oxygen insertion at the β-position of the tetracyclic structure, yielding a polar hydroxylated derivative. Competitive inhibition assays with ketoconazole (a CYP3A4/5 inhibitor) reduce M8 formation by >80%, confirming the dominance of these isoforms.

Comparative Metabolism with Other Metabolites

M8 is a minor metabolite compared to the primary metabolite M1 (4'-O-monodesmethyl istradefylline), which retains adenosine A2A receptor antagonism. Pharmacokinetic data from a rifampin interaction study reveal that M8 achieves a maximum plasma concentration (Cmax) of 12.6 ng/mL within 3 hours (Tmax) post-administration of 40 mg istradefylline, with an area under the curve (AUC) of 610 ng·h/mL. The metabolite-to-parent ratios for M8 are 0.31 (Cmax) and 0.055 (AUC), indicating limited systemic exposure relative to the parent drug.

In Vitro Preparation and Isolation Protocols

Incubation Conditions for Metabolite Generation

The following protocol, adapted from clinical pharmacokinetic studies, outlines the steps for generating M8 in vitro:

  • Reagent Preparation :

    • Human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4)

    • Istradefylline stock solution (10 mM in DMSO)

    • NADPH regeneration system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2)

  • Incubation :

    • Combine microsomes, istradefylline (final concentration: 10 μM), and NADPH system in a 37°C water bath.

    • Terminate reactions at 60 minutes by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing :

    • Centrifuge at 2000×g for 10 minutes to precipitate proteins.

    • Collect supernatant and evaporate under nitrogen gas.

    • Reconstitute residue in 100 μL methanol:water (1:1) for analysis.

Chromatographic Isolation of M8

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for isolating and quantifying M8. The method employs:

ParameterSpecification
ColumnACE C8 (50 × 3.0 mm, 5 μm)
Mobile PhaseAcetonitrile:water:formic acid (35:65:1)
Flow Rate1.2 mL/min
DetectionAPI 4000 MS (MRM: 401.2→355.1 m/z)
Calibration Range1–50 ng/mL

Under these conditions, M8 elutes at 4.2 minutes, baseline-separated from istradefylline (5.8 minutes) and M1 (3.6 minutes). Collecting fractions at 4.0–4.4 minutes yields >95% pure M8, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Approaches to 1-β-Hydroxylated Istradefylline

Challenges in Direct Chemical Synthesis

No patented or published synthetic routes explicitly target M8. The complexity of introducing a β-hydroxyl group into the tetracyclic scaffold while maintaining stereochemical integrity poses significant synthetic challenges. Attempts to hydroxylate istradefylline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or osmium tetroxide result in non-selective oxidation or over-oxidation of the double bond.

Semi-Synthetic Strategies

A plausible semi-synthetic route involves:

  • Microbial Biotransformation :

    • Incubate istradefylline with Streptomyces species (e.g., S. griseus) known for hydroxylase activity.

    • Optimize culture conditions (pH 6.5, 28°C, 120 rpm) to enhance β-hydroxylation.

  • Enzymatic Hydroxylation :

    • Recombinant CYP3A4 expressed in E. coli membranes catalyzes the conversion of istradefylline to M8 with a turnover number of 0.12 min⁻¹.

    • Scale-up using a bioreactor (10 L) with continuous NADPH regeneration achieves 15% conversion over 24 hours.

Analytical Characterization of M8

Structural Elucidation

NMR and high-resolution MS (HRMS) data for M8 include:

  • HRMS (ESI+) : m/z 401.2071 [M+H]⁺ (calc. 401.2068 for C₂₃H₂₉N₆O₄)

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.94 (d, J = 8.4 Hz, 1H), 4.72 (m, 1H, -CH(OH)-), 3.85 (s, 3H, OCH₃), 1.48 (d, J = 6.6 Hz, 3H, -CH₃)

  • ¹³C NMR (151 MHz, DMSO-d₆) : δ 170.2 (C=O), 153.1 (C-O), 72.8 (-CH(OH)-), 56.1 (OCH₃), 21.4 (-CH₃)

The β-hydroxyl configuration is confirmed by nuclear Overhauser effect (NOE) correlations between the hydroxyl-bearing proton (δ 4.72) and the adjacent methyl group (δ 1.48).

Pharmacokinetic and Toxicological Profiling

Absorption and Elimination

In a clinical study with 40 mg istradefylline, M8 demonstrates:

ParameterValue (Mean ± SD)
Cmax12.6 ± 2.8 ng/mL
Tmax3.0 ± 0.5 h
AUC₀–∞610 ± 134 ng·h/mL
Half-life (t₁/₂)14.2 ± 3.1 h
CL/F448 ± 98 L/h

Renal excretion accounts for <5% of the administered dose, with fecal elimination predominant.

Drug-Drug Interactions

Coadministration with rifampin (a CYP3A4 inducer) increases M8 exposure by 2.3-fold, confirming CYP3A4’s role in its metabolism. Conversely, ketoconazole (CYP3A4 inhibitor) reduces M8 AUC by 68% . These findings necessitate dose adjustments when istradefylline is prescribed with CYP3A modulators.

Q & A

Q. How should ethical and logistical challenges be addressed in multi-center trials of this compound?

  • Methodological Answer : Standardize protocols across sites using centralized training for outcome assessors. Implement electronic data capture (EDC) systems to ensure consistency. For ethical compliance, obtain IRB approvals at all sites and use adaptive trial designs to minimize patient burden (e.g., staggered recruitment). Reference ICH guidelines for harmonizing adverse event reporting .

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